methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate
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Overview
Description
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is a synthetic compound that belongs to the class of indazole derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Bromination: The indazole core is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Coupling with Amino Acid Derivative: The brominated indazole is coupled with an amino acid derivative, such as 3-methylbutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Substituted indazole derivatives with various functional groups at the 5-position.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Scientific Research Applications
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(5-fluoro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a fluorine atom instead of bromine.
Methyl 2-[(5-chloro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its fluorine or chlorine analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H16BrN3O3 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
RXTFXWHQSYFULF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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